molecular formula C13H17NO4 B8186900 cis-(5-Hydroxy-tetrahydro-pyran-3-yl)-carbamic acid benzyl ester

cis-(5-Hydroxy-tetrahydro-pyran-3-yl)-carbamic acid benzyl ester

Cat. No.: B8186900
M. Wt: 251.28 g/mol
InChI Key: TWEONXIENGFSEX-KIYNQFGBSA-N
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Description

cis-(5-Hydroxy-tetrahydro-pyran-3-yl)-carbamic acid benzyl ester is a synthetic organic compound that features a tetrahydropyran ring, a hydroxy group, and a carbamic acid benzyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-(5-Hydroxy-tetrahydro-pyran-3-yl)-carbamic acid benzyl ester typically involves the following steps:

    Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable precursor, such as a 1,5-diol.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via selective oxidation of the tetrahydropyran ring.

    Formation of the Carbamic Acid Benzyl Ester: This step involves the reaction of the hydroxy-tetrahydropyran intermediate with benzyl isocyanate under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The ester moiety can be reduced to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

    Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly used.

    Substitution: Reagents like tosyl chloride (TsCl) or mesyl chloride (MsCl) can be used to activate the hydroxy group for substitution.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted tetrahydropyran derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use as a building block for biologically active molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of cis-(5-Hydroxy-tetrahydro-pyran-3-yl)-carbamic acid benzyl ester would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • cis-(5-Hydroxy-tetrahydro-pyran-3-yl)-carbamic acid methyl ester
  • trans-(5-Hydroxy-tetrahydro-pyran-3-yl)-carbamic acid benzyl ester
  • cis-(5-Hydroxy-tetrahydro-pyran-3-yl)-carbamic acid ethyl ester

Uniqueness

cis-(5-Hydroxy-tetrahydro-pyran-3-yl)-carbamic acid benzyl ester is unique due to its specific stereochemistry and functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

benzyl N-[(5S)-5-hydroxyoxan-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c15-12-6-11(8-17-9-12)14-13(16)18-7-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16)/t11?,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEONXIENGFSEX-KIYNQFGBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COCC1O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](COCC1NC(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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